3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C19H27BN2O2 and its molecular weight is 326.2 g/mol. The purity is usually 95%.
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Biological Activity
3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound features a pyrazole core substituted with a dioxaborolane moiety and a methylbenzyl group. This unique structure may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
1. Anticancer Activity
- Mechanism : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In studies involving glioblastoma cells (U87 and U138), it demonstrated significant cytotoxicity with LC50 values indicating potent activity (e.g., LC50 of 18.9 nM against BE cells) .
- Case Study : In a study examining the NCI 60-cell line panel, the compound showed selective toxicity towards certain cancer types while sparing normal cells .
2. Antioxidant Properties
- Findings : Preliminary assays have indicated that the compound possesses antioxidant activity comparable to established antioxidants like ascorbic acid. This suggests a potential role in mitigating oxidative stress-related diseases .
3. Enzyme Inhibition
Research Findings and Data Tables
Below are summarized findings from various studies focusing on the biological activity of the compound:
Biological Activity | Cell Line/Model | Effect | LC50 (nM) |
---|---|---|---|
Anticancer | U87 | Cytotoxic | 200 ± 60 |
Anticancer | BE | Cytotoxic | 18.9 |
Antioxidant | Various assays | Protective | Comparable to ascorbic acid |
The biological activity of this compound is likely mediated through multiple pathways:
- Induction of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Cell Proliferation : The observed cytotoxicity correlates with reduced cell proliferation rates in treated cell lines.
Properties
IUPAC Name |
3,5-dimethyl-1-[(3-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O2/c1-13-9-8-10-16(11-13)12-22-15(3)17(14(2)21-22)20-23-18(4,5)19(6,7)24-20/h8-11H,12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUXKGIFOPAPIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=CC(=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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